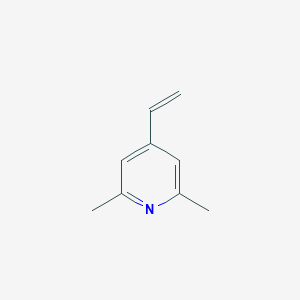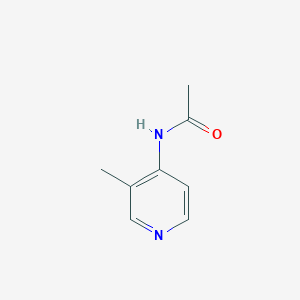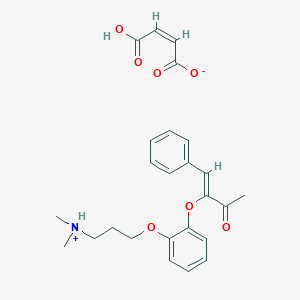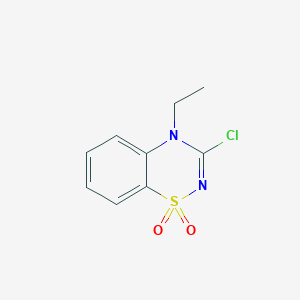
4-Ethenyl-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2,6-dimethylpyridine is a heterocyclic organic compound with the chemical formula C9H11N. It is also known as ethylidene norcamphor or EN. The compound is a colorless liquid with a pungent odor and is used as a building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-2,6-dimethylpyridine is not well understood. However, it is believed that the compound acts as a ligand for metal complexes, which can catalyze various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence the reactivity of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Ethenyl-2,6-dimethylpyridine. However, the compound is not known to have any significant toxic effects on the human body. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Ethenyl-2,6-dimethylpyridine is its versatility as a building block in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and purify. However, one of the limitations of 4-Ethenyl-2,6-dimethylpyridine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Ethenyl-2,6-dimethylpyridine. One direction is the synthesis of new ligands for metal complexes, which can have applications in catalysis, molecular recognition, and drug design. Another direction is the synthesis of new heterocyclic compounds, which can have applications in the pharmaceutical industry. Additionally, further research is needed to understand the mechanism of action of 4-Ethenyl-2,6-dimethylpyridine and its potential applications in various fields of chemistry.
Métodos De Síntesis
The synthesis of 4-Ethenyl-2,6-dimethylpyridine can be achieved through several methods. One of the most common methods is the reaction of 2,6-dimethylpyridine with acetaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,6-dimethylpyridine with acetylene in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
4-Ethenyl-2,6-dimethylpyridine has been extensively used in scientific research as a building block in the synthesis of various organic compounds. The compound is used in the synthesis of ligands for metal complexes, which are used in catalysis, molecular recognition, and drug design. Additionally, 4-Ethenyl-2,6-dimethylpyridine is used in the synthesis of heterocyclic compounds, which have applications in the pharmaceutical industry.
Propiedades
Número CAS |
102547-79-5 |
|---|---|
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
4-ethenyl-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)10-8(3)6-9/h4-6H,1H2,2-3H3 |
Clave InChI |
AHTKGFIYHBHGAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C=C |
SMILES canónico |
CC1=CC(=CC(=N1)C)C=C |
Sinónimos |
2,6-Lutidine,4-vinyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)











